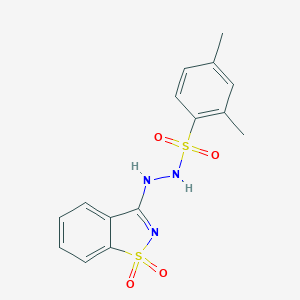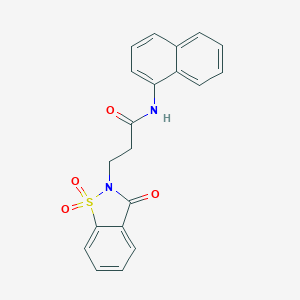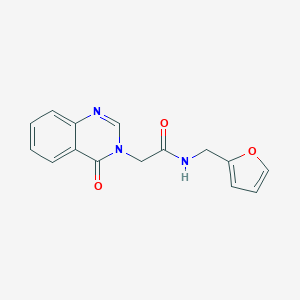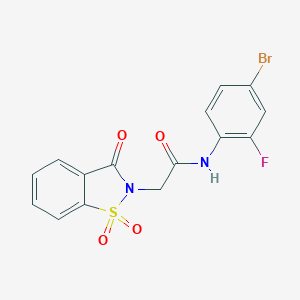
N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, commonly known as BRD7880, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein tyrosine phosphatase SHP-2, which plays a crucial role in various cellular signaling pathways. In
作用機序
BRD7880 selectively inhibits the protein tyrosine phosphatase SHP-2, which plays a crucial role in various cellular signaling pathways. SHP-2 is involved in the regulation of cell growth, differentiation, and survival, as well as the modulation of immune response and inflammation. By blocking the activity of SHP-2, BRD7880 disrupts the signaling pathways that are essential for the growth and survival of cancer cells, as well as the modulation of immune response and inflammation.
Biochemical and Physiological Effects:
BRD7880 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of immune response and inflammation, and potential use in the treatment of metabolic diseases. It has also been found to have minimal toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using BRD7880 in lab experiments is its high selectivity for SHP-2, which reduces the risk of off-target effects. Moreover, it has been shown to have minimal toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using BRD7880 in lab experiments is its relatively low solubility, which may affect its bioavailability and limit its use in certain assays.
将来の方向性
There are several future directions for the study of BRD7880. One potential direction is the development of more potent and selective inhibitors of SHP-2, which may have improved efficacy and reduced toxicity. Another direction is the evaluation of the therapeutic potential of BRD7880 in various diseases, including cancer, autoimmune disorders, and metabolic diseases. Moreover, the identification of biomarkers that can predict the response to BRD7880 treatment may help to identify patients who are most likely to benefit from this therapy. Finally, the combination of BRD7880 with other therapeutic agents may enhance its efficacy and reduce the risk of drug resistance.
合成法
The synthesis of BRD7880 involves a multi-step process that includes the reaction of 3-bromophenylboronic acid with 1,1-dioxido-3-oxo-1,2-benzisothiazole-2(3H)-carboxylic acid, followed by the coupling of the resulting intermediate with 3-(dimethylamino)propionyl chloride. The final product is obtained through purification using column chromatography.
科学的研究の応用
BRD7880 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of various oncogenic signaling pathways. In addition, BRD7880 has been found to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of autoimmune disorders. Moreover, it has also been studied for its potential use in the treatment of metabolic diseases, such as obesity and diabetes.
特性
IUPAC Name |
N-(3-bromophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-16(21)13-6-1-2-7-14(13)24(19,22)23/h1-7,10H,8-9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMJKZXVHCBADZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B509060.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol](/img/structure/B509068.png)


![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)





![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)
